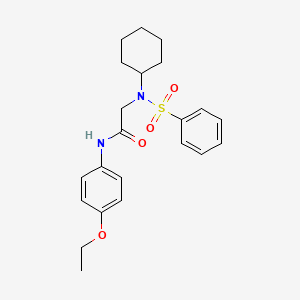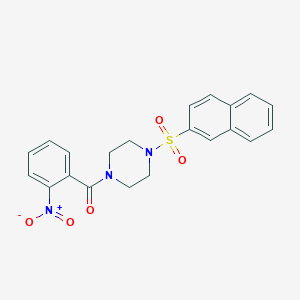
N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CPGS, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPGS belongs to a class of compounds known as glycine receptor antagonists, which have been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive antagonist of glycine receptors, binding to the receptor and preventing the binding of glycine. This leads to a reduction in the activity of the receptor, which can have a range of downstream effects depending on the specific context. By blocking glycine receptors, this compound can be used to investigate the role of these receptors in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific context in which it is used. In some studies, this compound has been shown to reduce the release of neurotransmitters such as glutamate and GABA, leading to a reduction in synaptic activity. In other studies, this compound has been shown to modulate pain and inflammation, suggesting a potential role for glycine receptors in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in scientific research is its potency as a glycine receptor antagonist. This makes it a valuable tool for investigating the role of glycine receptors in various physiological processes. However, there are also some limitations to using this compound, including the fact that it is a relatively new compound and its effects in different contexts are still being investigated. Additionally, this compound can be difficult to synthesize and purify, which can limit its availability for use in laboratory experiments.
Direcciones Futuras
There are many potential future directions for research involving N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and glycine receptors. One area of interest is the role of glycine receptors in pain and inflammation, and whether this compound could be used as a potential therapeutic agent for these conditions. Other areas of interest include the potential use of this compound in the treatment of addiction and anxiety disorders, as well as the investigation of the role of glycine receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Overall, this compound is a promising compound that has the potential to be a valuable tool for investigating the function of glycine receptors in various physiological processes.
Aplicaciones Científicas De Investigación
N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used extensively in scientific research to investigate the role of glycine receptors in various physiological processes. Glycine receptors are known to be involved in the regulation of neurotransmitter release, as well as the modulation of pain and inflammation. This compound has been shown to be a potent antagonist of glycine receptors, making it a valuable tool for investigating the function of these receptors in different contexts.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(cyclohexyl)amino]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-2-28-20-15-13-18(14-16-20)23-22(25)17-24(19-9-5-3-6-10-19)29(26,27)21-11-7-4-8-12-21/h4,7-8,11-16,19H,2-3,5-6,9-10,17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZAILZGLIHNKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-chlorophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3948242.png)

![N-(2-furylmethyl)-2-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B3948264.png)
![1-[3-(2-furyl)acryloyl]proline](/img/structure/B3948272.png)
![5-chloro-2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3948280.png)
![ethyl N-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}glycinate](/img/structure/B3948287.png)
![9-ethyl-3-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-9H-carbazole oxalate](/img/structure/B3948292.png)

![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methyl-N-(tetrahydro-2-furanylmethyl)pentanamide](/img/structure/B3948315.png)

![N-[4-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}sulfonyl)phenyl]acetamide oxalate](/img/structure/B3948334.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2-ethoxybenzyl)piperazine oxalate](/img/structure/B3948347.png)
![1-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B3948349.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B3948351.png)